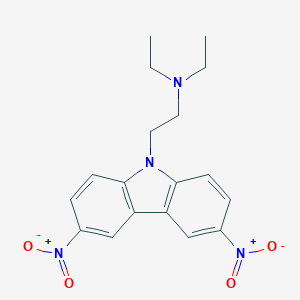
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol, also known as Benzylideneamino-phenylpropanol, is a chiral compound that has been widely studied for its potential applications in the field of pharmaceuticals. This compound contains both an amino group and a hydroxyl group, making it a versatile molecule for various biological and chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory prostaglandins. It has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis method for (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is reliable and yields a chiral product with high enantioselectivity. This makes it a valuable compound for studying the effects of chirality on biological activity. However, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol is a relatively new compound and there is limited information available on its toxicity and safety profile. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with a focus on identifying its mechanism of action. Additionally, (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol could be studied for its potential use in other disease areas, such as neurodegenerative diseases. Finally, the synthesis method for (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol could be further optimized for higher yield and enantioselectivity, making it a more valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol involves the condensation reaction between benzaldehyde and L-phenylalanine. This reaction is catalyzed by a chiral amine catalyst, resulting in the formation of a chiral product. This synthesis method has been optimized for high yield and enantioselectivity, making it a reliable method for the production of (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol.
Applications De Recherche Scientifique
(S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been studied for its potential applications in the field of pharmaceuticals. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as an anti-cancer agent. (S)-2-((S)-2-(Benzylideneamino)-3-phenylpropan-1-olmino)-3-phenylpropan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(2S)-2-(benzylideneamino)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUYOLNAAYWDN-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)


![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)

![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)